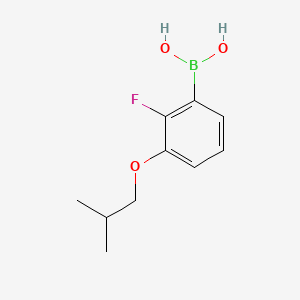
2-Fluoro-3-isobutoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da . This compound is also known by its IUPAC name, (2-Fluoro-3-isobutoxyphenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a fluorine atom, an isobutoxy group, and a boronic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to participate in various types of reactions. One notable reaction is the Suzuki coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.03 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Chemistry and Catalysis
Fluoro-substituted phenylboronic acids, including structures similar to 2-fluoro-3-isobutoxyphenylboronic acid, play a critical role in synthetic chemistry. They serve as intermediates in the synthesis of complex molecules due to their reactivity and the unique properties imparted by the fluorine atom. For example, the work by Szumigala et al. (2004) demonstrated the utility of fluoro-substituted phenylboronic acids in the halodeboronation process, a pivotal reaction in the synthesis of aryl halides which are key intermediates in various organic syntheses (Szumigala, Devine, Gauthier, & Volante, 2004).
Material Science
In material science, fluoro-substituted phenylboronic acids are explored for the creation of smart materials with specific recognition capabilities. Bao et al. (2021) synthesized materials incorporating fluoro-containing phenylboronic acid for glucose sensing, highlighting the potential of such compounds in developing advanced sensor technologies (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Biological Applications
The antifungal and anticancer properties of fluoro-substituted phenylboronic acids have been a subject of interest in the pharmaceutical field. Borys et al. (2019) reported on the antifungal activity of fluoro-substituted formylphenylboronic acids, indicating the potential of these compounds in developing new antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019). Additionally, Psurski et al. (2018) explored simple phenylboronic acid and benzoxaborole derivatives, finding promising antiproliferative and proapoptotic properties in ovarian cancer cells, suggesting the relevance of fluoro-substituted phenylboronic acids in experimental oncology (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Safety and Hazards
properties
IUPAC Name |
[2-fluoro-3-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)6-15-9-5-3-4-8(10(9)12)11(13)14/h3-5,7,13-14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKSJTLWBHWGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC(C)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674948 |
Source


|
| Record name | [2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-66-7 |
Source


|
| Record name | B-[2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)

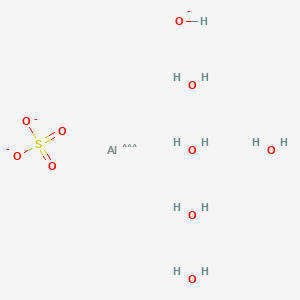
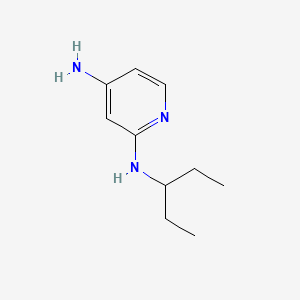
![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)
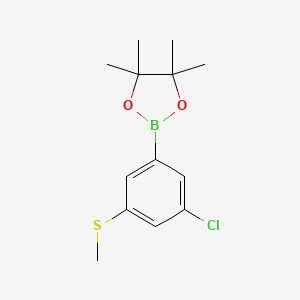

![Carbonic acid, 4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl est](/img/no-structure.png)

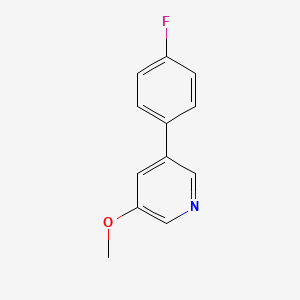
![(2,3,4,5,6-pentachlorophenyl) (2R)-3-[[(2R)-3-oxo-3-(2,3,4,5,6-pentachlorophenoxy)-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B577763.png)

![4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577766.png)
